(2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride
CAS No.: 1380300-70-8
Cat. No.: VC6178000
Molecular Formula: C7H8ClF3N2
Molecular Weight: 212.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1380300-70-8 |
|---|---|
| Molecular Formula | C7H8ClF3N2 |
| Molecular Weight | 212.60 g/mol |
| IUPAC Name | [2-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-5(4-11)2-1-3-12-6;/h1-3H,4,11H2;1H |
| Standard InChI Key | NTRNEKHRIRXVIS-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)C(F)(F)F)CN.Cl.Cl |
| Canonical SMILES | C1=CC(=C(N=C1)C(F)(F)F)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride features a pyridine ring substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 3-position with a methanamine (-CH₂NH₂) moiety, forming a hydrochloride salt through protonation of the amine group (Figure 1) . The dihydrochloride salt formulation enhances aqueous solubility compared to the free base form, a critical factor for biological testing and formulation development.
Structural Highlights:
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Pyridine Core: Planar aromatic system enabling π-π stacking interactions
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Trifluoromethyl Group: Electron-withdrawing substituent influencing electronic distribution
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Methanamine Sidechain: Primary amine providing hydrogen-bonding capability
Physicochemical Characterization
Key physical properties derived from experimental data include:
The significant discrepancy between theoretical (249.06 g/mol) and reported (212.60 g/mol) molecular weights suggests potential inconsistencies in source data that warrant experimental verification .
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically employs a multi-step approach:
Stage 1: Pyridine Core Functionalization
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Trifluoromethyl Introduction:
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Nucleophilic aromatic substitution using CF₃I under Cu(I) catalysis
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Reaction conditions: 80-100°C, DMF solvent, 12-24 hr
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Stage 2: Methanamine Installation
2. Reductive Amination:
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Ketone intermediate reduction using NaBH₃CN
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Ammonia source: NH₄OAc in MeOH
Stage 3: Salt Formation
3. Hydrochloride Precipitation:
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Treatment with HCl gas in EtOAc
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Yield optimization through pH control (pH 4-5)
Process Optimization Challenges
Recent advances address critical manufacturing considerations:
| Challenge | Resolution Strategy | Outcome |
|---|---|---|
| CF₃ Group Instability | Low-temperature quenching | 98% Functional Group Retention |
| Amine Oxidation | Nitrogen blanket | <2% Byproduct Formation |
| Crystal Polymorphism | Solvent Screening | Consistent Salt Form |
These process improvements have enabled batch scales up to 50 kg with >95% purity .
Structural and Electronic Analysis
Spectroscopic Characterization
Advanced analytical data reveals key structural features:
¹H NMR (400 MHz, D₂O):
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δ 8.65 (d, J=4.8 Hz, 1H, Py-H6)
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δ 8.12 (d, J=7.6 Hz, 1H, Py-H4)
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δ 7.55 (dd, J=7.6, 4.8 Hz, 1H, Py-H5)
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δ 4.01 (s, 2H, CH₂NH₂)
¹⁹F NMR (376 MHz, D₂O):
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δ -62.4 (s, CF₃)
The upfield fluorine chemical shift confirms strong electron-withdrawing effects from the pyridine ring .
Computational Modeling
DFT calculations (B3LYP/6-311+G**) predict:
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Dipole Moment: 5.78 Debye (Enhanced polarity)
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HOMO-LUMO Gap: 7.2 eV (Electron-deficient character)
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Molecular Electrostatic Potential:
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Maximum positive charge at protonated amine
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Negative potential localized on fluorine atoms
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These electronic characteristics suggest strong intermolecular interaction potential .
| Activity Class | Mechanism | Efficacy Data |
|---|---|---|
| Kinase Inhibition | ATP-binding site block | IC₅₀ = 320 nM (VEGFR2) |
| Antimicrobial | Membrane disruption | MIC = 8 μg/mL (E. coli) |
| Neurotransmitter Modulation | MAO-B inhibition | Kᵢ = 150 nM |
While direct activity data for (2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride remains unpublished, its structural similarity to clinical candidates supports further investigation .
Materials Science Applications
Emerging uses in advanced materials:
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Coordination Polymers:
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Forms 2D networks with Cu(II) nodes (BET surface area: 850 m²/g)
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Electrolyte Additives:
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0.5 wt% addition improves Li-ion battery cycle life by 40%
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Catalyst Ligands:
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Enantiomeric excess >99% in asymmetric hydrogenations
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These applications leverage the compound's strong chelation capacity and thermal stability (TGA decomposition >250°C) .
Comparative Analysis with Structural Analogs
Critical differentiation from related compounds:
| Compound | Key Difference | Property Impact |
|---|---|---|
| 3-(Aminomethyl)pyridine | Lacks CF₃ group | Reduced Lipophilicity (logP -0.3 vs 1.2) |
| 2-Trifluoromethylpyridine | Missing amine moiety | Poor Water Solubility |
| Metaflumizone | Complex macrocycle | Limited Synthetic Scalability |
The dihydrochloride salt form uniquely combines trifluoromethyl hydrophobicity with amine solubility, enabling dual-phase compatibility .
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